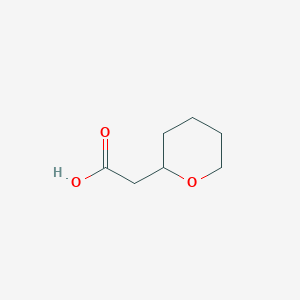

(Tetrahydro-pyran-2-yl)-acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(oxan-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c8-7(9)5-6-3-1-2-4-10-6/h6H,1-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRJWKHJGSNPGND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390195, DTXSID70901232 | |

| Record name | (Tetrahydro-pyran-2-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_321 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13103-40-7 | |

| Record name | (Tetrahydro-pyran-2-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(oxan-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: (Tetrahydro-pyran-2-yl)-acetic acid

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core basic properties of (Tetrahydro-pyran-2-yl)-acetic acid (CAS No: 13103-40-7), a heterocyclic compound of interest in organic synthesis and medicinal chemistry.

Chemical and Physical Properties

This compound is a solid, heterocyclic carboxylic acid.[1] Its structure, featuring a saturated six-membered tetrahydropyran (THP) ring attached to an acetic acid moiety, makes it a valuable building block in the synthesis of more complex molecules.[2]

Chemical Identifiers

The following table summarizes the key chemical identifiers for this compound.

| Identifier | Value | Citation |

| CAS Number | 13103-40-7 | [1][3] |

| Molecular Formula | C7H12O3 | [1][4] |

| Molecular Weight | 144.17 g/mol | [3][5] |

| IUPAC Name | 2-(Tetrahydro-2H-pyran-2-yl)acetic acid | |

| Synonyms | 2-(oxan-2-yl)acetic acid, Tetrahydro-2H-pyran-2-ylacetic acid, 2-Tetrahydropyran-2-ylacetic Acid | [1][3][4] |

| InChI | 1S/C7H12O3/c8-7(9)5-6-3-1-2-4-10-6/h6H,1-5H2,(H,8,9) | [1][4] |

| InChIKey | WRJWKHJGSNPGND-UHFFFAOYSA-N | [1][4] |

| SMILES | C(C(=O)O)C1OCCCC1 | [5] |

Physical Properties

Quantitative physical data for this compound are presented below. The compound is typically a solid at room temperature with a melting point between 55-57 °C.[6]

| Property | Value | Conditions | Citation |

| Physical Form | Solid | Room Temperature | [1][6] |

| Melting Point | 55-57 °C | [6] | |

| Boiling Point | 110-112 °C | at 2 mmHg | [6] |

| 285.1 °C | at 760 mmHg (Calculated) | [5] | |

| Density | 1.112 g/cm³ | (Calculated) | [5] |

| Flash Point | 119.2 °C | (Calculated) | [5] |

| Purity | 97-98% | Commercially Available | [4] |

| Storage | Room Temperature, Sealed in Dry Conditions | [3] |

Acidity

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound (CAS 13103-40-7) is not extensively described in the available literature. However, the synthesis of structurally similar compounds, such as the natural product (-)-Civet ((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid), provides a viable strategic workflow.[1]

The synthesis of 2,6-disubstituted tetrahydropyrans is a synthetically challenging task that has been approached through various methods, including palladium-catalyzed hydroxycarbonylation, rearrangements of enol ethers, and cyclization reactions.[1]

General Synthetic Workflow Example

The following diagram illustrates a generalized, multi-step workflow for synthesizing a 2-substituted tetrahydropyran acetic acid, based on strategies employed for related molecules. This process typically involves the construction of the tetrahydropyran ring, functional group manipulations, and final oxidation to the carboxylic acid.

Caption: Generalized synthetic pathway for 2-(THP)-acetic acid derivatives.

Biological Significance and Applications

Specific signaling pathways and mechanisms of action for this compound have not been detailed in the surveyed literature. However, the tetrahydropyran (THP) ring is a "privileged structure" in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs with diverse biological activities.[1][9]

The THP moiety is a key structural component in compounds with anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[9][10] Its prevalence in biologically active molecules suggests that this compound serves as a valuable scaffold and building block for the development of novel therapeutics.[6] The carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for its incorporation into larger, more complex drug candidates.

Structural Relationship to Bioactive Scaffolds

The diagram below illustrates the logical relationship between the fundamental structure of this compound and its potential application as a foundational element in drug discovery.

Caption: Structural features and potential applications in drug development.

References

- 1. medcraveonline.com [medcraveonline.com]

- 2. Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-(Tetrahydro-2H-pyran-2-yl)acetic acid | CymitQuimica [cymitquimica.com]

- 5. 2-((tetrahydro-2H-pyran-2-yl)oxy)acetic acid | C7H12O4 | CID 15223221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. BIOLOGICAL ACTIVITY STUDIES OF SOME SYNTHESIZED NOVEL FURAN AND PYRAN DERIVATIVES | Semantic Scholar [semanticscholar.org]

- 10. cajmns.casjournal.org [cajmns.casjournal.org]

An In-depth Technical Guide to the Synthesis of (Tetrahydro-pyran-2-yl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to (Tetrahydro-pyran-2-yl)-acetic acid, a valuable building block in medicinal chemistry and drug development. This document details two distinct and effective methodologies: the direct oxidation of 2-(tetrahydro-pyran-2-yl)ethanol and a multi-step approach via malonic ester synthesis. Each route is presented with detailed experimental protocols, quantitative data, and visual representations of the chemical pathways to aid researchers in selecting and implementing the most suitable method for their specific needs.

Executive Summary

The synthesis of this compound can be efficiently achieved through two principal routes. The choice of method will depend on factors such as the availability of starting materials, desired scale, and process complexity.

-

Route 1: Oxidation of 2-(tetrahydro-pyran-2-yl)ethanol offers a direct, one-step conversion of a commercially available primary alcohol to the target carboxylic acid. This method is characterized by its simplicity and potentially high yields.

-

Route 2: Malonic Ester Synthesis provides a classic and versatile multi-step approach. This route involves the alkylation of diethyl malonate with a suitable tetrahydropyran electrophile, followed by hydrolysis and decarboxylation. While more complex, it offers flexibility in analogue synthesis.

This guide provides a thorough comparison of these two routes, enabling informed decisions for laboratory-scale synthesis and process development.

Route 1: Oxidation of 2-(tetrahydro-pyran-2-yl)ethanol

This synthetic pathway represents a direct and efficient method for the preparation of this compound. The core of this route is the oxidation of the primary alcohol, 2-(tetrahydro-pyran-2-yl)ethanol, to the corresponding carboxylic acid. The Jones oxidation is a well-established and powerful method for this transformation.[1][2][3][4]

Signaling Pathway Diagram

Caption: Oxidation of 2-(tetrahydro-pyran-2-yl)ethanol.

Quantitative Data

| Parameter | Value |

| Starting Material | 2-(tetrahydro-pyran-2-yl)ethanol |

| Key Reagents | Chromium trioxide (CrO₃), Sulfuric acid (H₂SO₄), Acetone |

| Reaction Type | Oxidation |

| Number of Steps | 1 |

| Typical Yield | High (specific data for this substrate is not readily available in the searched literature, but Jones oxidations of primary alcohols to carboxylic acids are generally high-yielding) |

| Reaction Temperature | 0 °C to room temperature |

| Advantages | Direct, one-step synthesis; uses readily available and inexpensive reagents.[2] |

| Disadvantages | Use of carcinogenic chromium(VI) compounds, requiring careful handling and disposal.[2] |

Experimental Protocol: Jones Oxidation

1. Preparation of Jones Reagent:

-

In a beaker, dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄).

-

Carefully and slowly, with stirring, add this mixture to 50 mL of water.

-

Allow the solution to cool to room temperature.

2. Oxidation Reaction:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(tetrahydro-pyran-2-yl)ethanol in acetone.

-

Cool the flask in an ice-water bath.

-

Slowly add the prepared Jones reagent dropwise to the stirred solution of the alcohol. The temperature should be maintained below 30°C. A color change from the orange-red of the Cr(VI) reagent to the green of Cr(III) species will be observed.

-

Continue adding the reagent until the orange-red color persists, indicating the complete consumption of the alcohol.

3. Work-up and Purification:

-

After the addition is complete, stir the mixture for an additional 30 minutes at room temperature.

-

Quench the excess oxidant by the dropwise addition of isopropanol until the orange color disappears completely.

-

Remove the acetone under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Separate the organic layer and extract the aqueous layer multiple times with the organic solvent.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Route 2: Malonic Ester Synthesis

This classic synthetic strategy provides a versatile multi-step route to this compound. The synthesis commences with the preparation of an electrophilic tetrahydropyran derivative, 2-(bromomethyl)tetrahydropyran, from the corresponding alcohol. This is followed by the alkylation of diethyl malonate and subsequent hydrolysis and decarboxylation to afford the final product.[5]

Signaling Pathway Diagram

Caption: Malonic ester synthesis of the target acid.

Quantitative Data

| Parameter | Step 1: Bromination | Step 2: Alkylation | Step 3: Hydrolysis & Decarboxylation |

| Starting Material | 2-(hydroxymethyl)tetrahydropyran | 2-(bromomethyl)tetrahydropyran, Diethyl malonate | Diethyl 2-((tetrahydro-2H-pyran-2-yl)methyl)malonate |

| Key Reagents | PBr₃ or CBr₄/PPh₃ | Sodium ethoxide (NaOEt), Ethanol | Sodium hydroxide (NaOH), HCl |

| Reaction Type | Nucleophilic Substitution | SN2 Alkylation | Saponification & Decarboxylation |

| Typical Yield | Good to high | High | High |

| Reaction Temperature | 0 °C to reflux | Reflux | Reflux |

| Advantages | Versatile, avoids harsh oxidizing agents. | ||

| Disadvantages | Multi-step process, requires preparation of an intermediate. |

Experimental Protocol

Step 1: Synthesis of 2-(bromomethyl)tetrahydropyran

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 2-(hydroxymethyl)tetrahydropyran in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add phosphorus tribromide (PBr₃, approx. 0.4 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto ice-water and extract with diethyl ether.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(bromomethyl)tetrahydropyran, which can be purified by distillation under reduced pressure.

Step 2: Alkylation of Diethyl Malonate

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve sodium ethoxide (1.05 equivalents) in anhydrous ethanol under a nitrogen atmosphere.[5]

-

To the stirred solution of sodium ethoxide, add diethyl malonate (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the malonate enolate.[5]

-

Add 2-(bromomethyl)tetrahydropyran (1.0 equivalent) dropwise to the enolate solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.[5]

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between diethyl ether and water. Separate the organic layer, and wash it sequentially with water and saturated brine.[5]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl 2-((tetrahydro-2H-pyran-2-yl)methyl)malonate.

-

Purify the crude product by column chromatography on silica gel.[5]

Step 3: Hydrolysis and Decarboxylation

-

To the purified diethyl 2-((tetrahydro-2H-pyran-2-yl)methyl)malonate, add a solution of sodium hydroxide (2.5 equivalents) in a mixture of water and ethanol.[5]

-

Heat the mixture to reflux for 3-4 hours to facilitate the hydrolysis of the ester groups.[5]

-

Cool the reaction mixture to room temperature and then carefully acidify with concentrated hydrochloric acid to pH 1-2.

-

Heat the acidified mixture gently to promote decarboxylation, which is often evidenced by the evolution of carbon dioxide.

-

Cool the acidic solution in an ice bath to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization.

Conclusion

This guide has detailed two robust and reliable synthetic routes for the preparation of this compound. The direct oxidation of 2-(tetrahydro-pyran-2-yl)ethanol is a straightforward, one-step method suitable for rapid synthesis, albeit with the caveat of using chromium-based reagents. The malonic ester synthesis, while more involved, offers a versatile and classic approach that avoids harsh oxidants and can be adapted for the synthesis of various analogues. The choice between these methods will be guided by the specific requirements of the research, including scale, available starting materials, and safety considerations. The provided experimental protocols and comparative data serve as a valuable resource for chemists in the successful synthesis of this important chemical intermediate.

References

(Tetrahydro-pyran-2-yl)-acetic Acid: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on (Tetrahydro-pyran-2-yl)-acetic acid. Due to the limited availability of detailed public data for this specific molecule, this document also includes relevant information on closely related compounds to provide a broader context for its potential synthesis, properties, and biological activities.

Chemical and Physical Properties

This compound, also known by its CAS Number 13103-40-7, is a carboxylic acid derivative of tetrahydropyran.[1][2] While extensive experimental data is scarce, the following table summarizes its basic chemical and physical properties gathered from various chemical suppliers.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₃ | [1] |

| Molecular Weight | 144.17 g/mol | [1] |

| CAS Number | 13103-40-7 | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 55-57 °C | [2] |

| Boiling Point | 110-112 °C (at 2 mmHg) | [2] |

| Purity | Typically ≥97% | [1][2] |

Synthesis and Experimental Protocols

Illustrative Synthesis of a Related Tetrahydropyran Acetic Acid Derivative

The total synthesis of (-)-Civet, a methylated analog, was achieved from tri-O-acetyl-D-glucal.[3] The key steps involved the formation of the tetrahydropyran ring, followed by functional group manipulations to introduce the acetic acid moiety.

Experimental Workflow for the Synthesis of (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid

References

An In-depth Technical Guide to (Tetrahydro-pyran-2-yl)-acetic acid (CAS 13103-40-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Tetrahydro-pyran-2-yl)-acetic acid, with the CAS number 13103-40-7, is a versatile heterocyclic compound. Its structure, featuring a saturated six-membered oxygen-containing ring (tetrahydropyran) linked to an acetic acid moiety, makes it a valuable building block in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, a detailed hypothetical synthesis protocol, and a discussion of its potential applications based on the activities of structurally related compounds. The tetrahydropyran ring is a common motif in many natural products and pharmacologically active molecules, suggesting the potential for this compound and its derivatives in drug discovery and development.[1]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its handling, characterization, and use in chemical reactions.

| Property | Value | Source |

| CAS Number | 13103-40-7 | Multiple sources |

| Molecular Formula | C₇H₁₂O₃ | Multiple sources |

| Molecular Weight | 144.17 g/mol | Multiple sources |

| Melting Point | 55-57 °C | Lookchem |

| Boiling Point | 285.1 °C at 760 mmHg | Lookchem |

| Density | 1.111 g/cm³ | Lookchem |

| Flash Point | 119.2 °C | Lookchem |

| Appearance | Solid | ChemScene |

| Purity | Typically ≥97% | ChemScene |

Experimental Protocols

Hypothetical Synthesis of this compound

This protocol describes a two-step process starting from commercially available 2-formyltetrahydropyran.

Step 1: Reduction of 2-formyltetrahydropyran to 2-(Tetrahydro-pyran-2-yl)-ethanol

-

Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with 2-formyltetrahydropyran (10.0 g, 87.6 mmol) and dissolved in methanol (100 mL).

-

Reduction: The solution is cooled to 0 °C in an ice bath. Sodium borohydride (3.31 g, 87.6 mmol) is added portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

-

Work-up: The reaction mixture is quenched by the slow addition of 1 M hydrochloric acid until the pH is approximately 7. The methanol is removed under reduced pressure. The resulting aqueous residue is extracted with ethyl acetate (3 x 50 mL).

-

Purification: The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-(Tetrahydro-pyran-2-yl)-ethanol as a crude product, which can be purified by column chromatography on silica gel.

Step 2: Oxidation of 2-(Tetrahydro-pyran-2-yl)-ethanol to this compound

-

Reaction Setup: A 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with 2-(Tetrahydro-pyran-2-yl)-ethanol (10.0 g, 76.8 mmol) dissolved in acetone (200 mL).

-

Oxidation: The solution is cooled to 0 °C. Jones reagent (a solution of chromium trioxide in sulfuric acid and water) is added dropwise from the dropping funnel. The temperature of the reaction mixture is maintained below 10 °C during the addition. The formation of a green precipitate indicates the progress of the oxidation.

-

Reaction Monitoring: After the addition is complete, the mixture is stirred at room temperature for 2 hours. The reaction is monitored by TLC (7:3 hexane:ethyl acetate with a few drops of acetic acid).

-

Work-up: The excess oxidant is quenched by the addition of isopropanol until the orange color disappears. The mixture is filtered to remove the chromium salts, and the solvent is evaporated under reduced pressure.

-

Purification: The residue is dissolved in diethyl ether (150 mL) and washed with water (3 x 50 mL) and then brine (50 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system like hexane/ethyl acetate.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound as described in the hypothetical protocol.

Caption: General workflow for the synthesis and purification of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the public domain regarding the biological activity and the involvement of this compound in any signaling pathways. However, the tetrahydropyran moiety is a prevalent structural feature in a wide range of biologically active natural products and synthetic drugs. Its presence can influence a molecule's solubility, metabolic stability, and ability to interact with biological targets.

For instance, certain derivatives of pyran have been reported to exhibit antimicrobial and anticancer activities. One study on 6-Pentyl-2H-Pyran-2-One, a structurally related compound, suggested it possesses antifungal properties and may exert its effects through the Target of Rapamycin (TOR) signaling pathway. While this does not directly implicate this compound in the same pathway, it highlights a potential area for future investigation.

Given the absence of specific data, a signaling pathway diagram for this compound cannot be constructed at this time. Researchers are encouraged to perform biological screening assays to elucidate its potential pharmacological profile.

The following diagram represents a logical workflow for the initial biological screening of a novel compound like this compound.

Caption: A generalized workflow for the biological screening and development of a new chemical entity.

Conclusion

This compound is a chemical intermediate with well-defined physical properties. While its biological role is yet to be extensively studied, its structural similarity to components of known bioactive molecules makes it a compound of interest for further research and development. The provided hypothetical synthesis protocol offers a practical starting point for its preparation in a laboratory setting. Future investigations into its biological activity are warranted to unlock its full potential in medicinal chemistry and drug discovery.

References

An In-depth Technical Guide to (Tetrahydro-pyran-2-yl)-acetic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Tetrahydro-pyran-2-yl)-acetic acid derivatives and their analogs, a class of compounds with significant potential in medicinal chemistry. This document details their synthesis, biological activities, and the experimental protocols used for their evaluation, with a focus on quantitative data and mechanistic insights.

Introduction

The tetrahydropyran (THP) ring is a prevalent scaffold in numerous natural products and pharmacologically active molecules.[1] Its derivatives, particularly those incorporating an acetic acid moiety at the 2-position, have garnered attention for their diverse biological activities. These activities range from antimicrobial and anticancer to enzyme inhibition, making them attractive candidates for drug discovery and development programs. This guide aims to consolidate the current knowledge on these compounds, providing a valuable resource for researchers in the field.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves the construction of the tetrahydropyran ring as a key step. A variety of synthetic strategies have been developed to achieve this, including hetero-Diels-Alder reactions, Prins cyclizations, and intramolecular Michael additions.

One notable example is the total synthesis of (-)-Civet, or (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid, a constituent of civet cat glandular secretions.[1] The synthesis of this natural product highlights a stereoselective approach to constructing the substituted tetrahydropyran ring.

Experimental Protocol: Synthesis of (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid

This protocol is adapted from the total synthesis of (-)-Civet.[1]

Materials:

-

Precursor ketone (e.g., a protected hydroxy ketone)

-

Tosylhydrazine (NH2NHTs)

-

Sodium cyanoborohydride (NaBH3CN)

-

Methanol (MeOH)

-

Dichloromethane (CH2Cl2)

-

Reagents for deprotection (e.g., acid or base)

-

Oxidizing agent (e.g., Pyridinium dichromate - PDC)

Procedure:

-

Hydrazone Formation: To a solution of the precursor ketone in methanol, add tosylhydrazine. Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Reduction to the Methylene Group: To the reaction mixture containing the hydrazone, add sodium cyanoborohydride in portions. Continue stirring at room temperature until the reduction is complete (monitored by TLC). Quench the reaction carefully with water and extract the product with an appropriate organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Deprotection: Remove the protecting group from the hydroxyl function using appropriate conditions depending on the nature of the protecting group.

-

Oxidation to the Carboxylic Acid: Dissolve the resulting alcohol in dichloromethane and add an oxidizing agent, such as Pyridinium dichromate (PDC). Stir the reaction at room temperature until the oxidation is complete.

-

Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up. Extract the product with an organic solvent. The crude product can be purified by column chromatography on silica gel to afford the desired this compound derivative.

Biological Activities and Quantitative Data

This compound derivatives and their analogs have demonstrated a wide spectrum of biological activities. The following tables summarize some of the reported quantitative data for various pyran-containing compounds, highlighting their potential as therapeutic agents.

Anticancer and Cytotoxic Activity

Many pyran derivatives exhibit potent cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of key enzymes involved in cell proliferation.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Pyrazolyl s-Triazine Derivatives | MDA-MB-231 | 59.24 nM (Compound 7f, EGFR inhibition) | [2] |

| Pyrazolyl s-Triazine Derivatives | MDA-MB-231 | 70.3 nM (Compound 7d, EGFR inhibition) | [2] |

| 1H-benzo[f]chromene derivatives | MCF-7 | 1.3 - 3.87 | [3] |

| 1H-benzo[f]chromene derivatives | HCT-116 | 1.2 - 8.6 | [3] |

| 1H-benzo[f]chromene derivatives | HepG-2 | 0.8 - 6.1 | [3] |

Antimicrobial Activity

The antimicrobial potential of pyran derivatives has been explored against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 1H-benzo[f]chromene derivative (4g) | Escherichia coli | 250 | [3] |

| 1H-benzo[f]chromene derivative (4g) | Staphylococcus aureus (MRSA) | 500 | [3] |

| 1H-benzo[f]chromene derivative (4g) | Klebsiella pneumoniae | 500 | [3] |

| 1H-benzo[f]chromene derivative (4g) | Bacillus cereus | 1000 | [3] |

| 1H-benzo[f]chromene derivative (4g) | Bacillus subtilis | 1000 | [3] |

Experimental Protocols for Biological Evaluation

Standardized and detailed experimental protocols are crucial for the reliable assessment of the biological activity of novel compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound derivative or analog

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC values.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

This compound derivative or analog

-

Positive control antibiotic/antifungal

-

Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Controls: Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for rational drug design. Some pyran-containing derivatives have been shown to modulate key cellular signaling pathways involved in cancer progression.

EGFR/PI3K/AKT/mTOR Signaling Pathway

The EGFR/PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Dysregulation of this pathway is a hallmark of many cancers. Certain pyrazolyl s-triazine derivatives, which share structural similarities with some pyran-based compounds, have been shown to inhibit EGFR, a receptor tyrosine kinase at the top of this cascade.[2] Inhibition of EGFR can block downstream signaling through the PI3K/AKT/mTOR axis, leading to a reduction in cancer cell proliferation and survival.

Conclusion

This compound derivatives and their analogs represent a promising class of compounds with diverse and potent biological activities. This guide has provided an overview of their synthesis, quantitative bioactivity, and the experimental methods used for their evaluation. The data presented herein, particularly their anticancer and antimicrobial properties, underscore their potential as lead compounds in drug discovery. Further research focusing on structure-activity relationship (SAR) studies and the elucidation of their detailed mechanisms of action will be crucial for the development of novel therapeutics based on this versatile scaffold.

References

- 1. medcraveonline.com [medcraveonline.com]

- 2. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeted potent antimicrobial and antitumor oxygen-heterocyclic-based pyran analogues: synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of (Tetrahydro-pyran-2-yl)-acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (Tetrahydro-pyran-2-yl)-acetic acid. Due to the limited availability of directly measured spectra for this specific compound in public databases, this guide presents estimated spectroscopic values derived from the analysis of structurally related compounds, namely tetrahydropyran and tetrahydropyran-2-methanol. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the estimated quantitative spectroscopic data for this compound. These estimations are based on established principles of spectroscopy and data from analogous structures.

Table 1: Estimated ¹H NMR Spectroscopic Data

| Protons | Estimated Chemical Shift (ppm) | Multiplicity | Estimated Coupling Constant (J) |

| H-2 | 3.8 - 4.0 | m | - |

| H-6 (axial) | 3.4 - 3.6 | m | - |

| H-6 (equatorial) | 3.9 - 4.1 | m | - |

| -CH₂-COOH | 2.4 - 2.6 | d | ~6-7 Hz |

| Ring CH₂ (H-3, H-4, H-5) | 1.4 - 1.8 | m | - |

| -COOH | 10 - 12 | br s | - |

Table 2: Estimated ¹³C NMR Spectroscopic Data

| Carbon | Estimated Chemical Shift (ppm) |

| C=O | 175 - 180 |

| C-2 | 75 - 80 |

| C-6 | 68 - 72 |

| -CH₂-COOH | 40 - 45 |

| C-3, C-4, C-5 | 20 - 35 |

Table 3: Estimated Infrared (IR) Spectroscopy Data

| Functional Group | Estimated Absorption Range (cm⁻¹) | Bond |

| Carboxylic Acid O-H | 2500 - 3300 (broad) | O-H stretch |

| Carboxylic Acid C=O | 1700 - 1725 | C=O stretch |

| C-O-C (ether) | 1080 - 1150 | C-O stretch |

| C-H (alkane) | 2850 - 2960 | C-H stretch |

Table 4: Estimated Mass Spectrometry (MS) Data

| Parameter | Estimated Value |

| Molecular Ion (M⁺) | m/z 144 |

| Key Fragment Ions | m/z 85 (loss of -CH₂COOH), m/z 99 (loss of -COOH) |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound and the desired resolution of exchangeable protons (like the carboxylic acid proton).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the data using Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters include a 45-degree pulse angle, a spectral width of 200-220 ppm, and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative data for all carbon environments.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For solid samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

For solution samples: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CHCl₃). The concentration should be approximately 1-5% (w/v).

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or the pure solvent).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument will automatically subtract the background spectrum from the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.

-

Instrumentation: Employ a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

ESI-MS: Infuse the sample solution directly into the ESI source. This technique is particularly useful for observing the molecular ion with minimal fragmentation.

-

EI-MS: Introduce the sample (often via a direct insertion probe or after separation by gas chromatography) into the high-vacuum source where it is bombarded with a high-energy electron beam. This method typically induces fragmentation, providing structural information.

-

Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Logical relationships between spectroscopic data and structural information.

molecular weight of (Tetrahydro-pyran-2-yl)-acetic acid

An In-Depth Technical Guide on (Tetrahydro-pyran-2-yl)-acetic acid

Introduction

This compound, also known as 2-(oxan-2-yl)acetic acid, is a carboxylic acid derivative of tetrahydropyran. The tetrahydropyran (THP) ring is a common structural motif found in numerous natural products and synthetic compounds of biological and pharmacological significance[1]. Its presence in various bioactive molecules makes it a valuable scaffold in medicinal chemistry and drug development. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of this compound and its derivatives, tailored for researchers and professionals in the field.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C7H12O3 | [2][3] |

| Molecular Weight | 144.17 g/mol | [3][4] |

| CAS Number | 13103-40-7 | [2][4] |

| Appearance | Solid | [2] |

| Purity | Typically ≥97% | [2][3] |

| Boiling Point | 285.102°C at 760 mmHg (Calculated) | [5] |

| Density | 1.112 g/cm³ (Calculated) | [5] |

| InChI Key | WRJWKHJGSNPGND-UHFFFAOYSA-N | [2] |

Synthesis and Experimental Protocols

The synthesis of tetrahydropyran derivatives is a well-established area of organic chemistry. Below are examples of synthetic strategies that can be employed or adapted to produce this compound and related structures.

General Synthesis of Tetrahydropyran Derivatives

A common approach for synthesizing tetrahydropyran rings involves the cyclization of suitable precursors. For instance, a production method for a tetrahydro-2H-pyran derivative has been described that can be adapted for industrial-scale synthesis. This method may involve reactions such as etherification, esterification, and carbon-carbon bond formation using specific intermediates[6]. The process is designed to be efficient and avoid the use of expensive reagents[6].

A generalized workflow for the synthesis of a tetrahydropyran derivative is illustrated below.

Caption: Generalized workflow for the synthesis of tetrahydropyran derivatives.

Total Synthesis of a (-)-Civet: A Related Natural Product

A study on the total synthesis of (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid, a constituent of civet, provides a detailed experimental protocol for creating a substituted this compound[1]. The synthesis starts from a readily available chiral building block, tri-O-acetyl-D-glucal[1].

Key Experimental Steps:

-

Formation of Aldehyde Precursor: The synthesis begins with the conversion of tri-O-acetyl-D-glucal to a key aldehyde intermediate through a[4][4]-sigmatropic rearrangement[1].

-

Reduction and Protection: The aldehyde is reduced to an alcohol using NaBH4, followed by catalytic hydrogenation. The resulting hydroxyl group is then protected (e.g., with a MOM group)[1].

-

Chain Elongation and Cyclization: Further steps lead to the formation of the cis-2,6-disubstituted tetrahydropyran ring[1].

-

Final Oxidation: The final step involves the removal of the protecting group and oxidation of the resulting alcohol to the desired carboxylic acid, yielding the target molecule[1].

Biological Activity and Signaling Pathways

The tetrahydropyran scaffold is a "privileged structure" in medicinal chemistry due to its frequent appearance in molecules with a wide range of biological activities, including anti-cancer properties[7]. While specific data on the biological activity of this compound itself is limited in the provided search results, the activities of its derivatives suggest potential areas of application.

Inhibition of TGF-β and LpxC

Derivatives of tetrahydropyran have been investigated as potent inhibitors of the transforming growth factor-β (TGF-β) type I receptor (ALK5), which is a target for therapies against fibrotic diseases and cancer[7]. Additionally, tetrahydropyran-based hydroxamates have shown potent inhibition of LpxC, an essential enzyme in the biosynthesis of lipid A in most Gram-negative bacteria, making it an attractive target for novel antibiotics[8].

Potential Role in EGFR/PI3K/AKT/mTOR Signaling

Recent studies have explored the synthesis of pyrazolyl s-triazine derivatives, which may incorporate a tetrahydropyran moiety, for the targeted therapy of triple-negative breast cancer[9][10]. These compounds have been shown to target the EGFR/PI3K/AKT/mTOR signaling cascade[9][10][11]. This pathway is crucial in regulating cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers. The inhibition of this pathway by tetrahydropyran-containing compounds highlights a potential mechanism of action for their anti-cancer effects[11].

Below is a diagram illustrating the EGFR/PI3K/AKT/mTOR signaling pathway, which can be targeted by bioactive molecules containing the tetrahydropyran scaffold.

Caption: The EGFR/PI3K/AKT/mTOR signaling pathway and potential points of inhibition.

Conclusion

This compound, with its core tetrahydropyran structure, represents a molecule of significant interest for researchers in organic synthesis and drug development. While detailed biological studies on this specific compound are not widely available, the proven efficacy of its derivatives as inhibitors of key biological targets like TGF-β, LpxC, and components of the EGFR/PI3K/AKT/mTOR pathway underscores the therapeutic potential of this chemical scaffold. The synthetic methodologies outlined provide a foundation for the creation of novel analogs for further investigation.

References

- 1. medcraveonline.com [medcraveonline.com]

- 2. 2-(Tetrahydro-2H-pyran-2-yl)acetic acid | CymitQuimica [cymitquimica.com]

- 3. 2-(Tetrahydro-2H-pyran-2-yl)acetic acid - CAS:13103-40-7 - Sunway Pharm Ltd [3wpharm.com]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. CAS # 13103-40-7, (Tetrahydro-Pyran-2-Yl)Acetic Acid: more information. [ww.chemblink.com]

- 6. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (Tetrahydro-pyran-2-yl)-acetic acid: Chemical Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Tetrahydro-pyran-2-yl)-acetic acid is a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. The tetrahydropyran (THP) ring is a prevalent structural motif in a multitude of bioactive natural products and synthetic pharmaceuticals, imparting favorable pharmacokinetic properties. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and physicochemical properties of this compound. Detailed experimental protocols, spectroscopic data, and potential applications in drug development are presented to serve as a valuable resource for researchers in the field.

Chemical Structure and Properties

This compound, with the chemical formula C₇H₁₂O₃, consists of a saturated six-membered tetrahydropyran ring substituted at the 2-position with an acetic acid moiety.[1] The presence of a chiral center at the C2 position of the pyran ring means that the compound can exist as a racemic mixture or as individual enantiomers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₃ | [1] |

| Molecular Weight | 144.17 g/mol | [1] |

| CAS Number | 13103-40-7 | [1][2] |

| Appearance | Solid | [1] |

| Purity | Typically ≥97% | [1] |

| InChI Key | WRJWKHJGSNPGND-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The synthesis of this compound and its derivatives often involves the construction of the tetrahydropyran ring as a key step. Several synthetic strategies have been developed for the formation of the THP ring, including intramolecular cyclization reactions. A common precursor for the synthesis of 2-substituted tetrahydropyrans is 5,6-dihydro-2H-pyran-2-one.[3]

A general retrosynthetic approach for this compound is illustrated below. This pathway involves the hydrolysis of a corresponding ester, which can be synthesized from a protected hydroxypentanal derivative.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: Synthesis of a Derivative, (-)-cis-6-methyltetrahydropyran-2-yl)acetic acid (Civet)

Key Steps: [4]

-

[1][1]-Sigmatropic Rearrangement: Tri-O-acetyl-D-glucal is converted to an aldehyde intermediate.

-

Reduction and Protection: The aldehyde is reduced to an alcohol, which is then protected.

-

Chain Elongation and Cyclization: Further modifications lead to a diol, which is then mesylated and cyclized to form the tetrahydropyran ring.

-

Side Chain Introduction: A Wolff-Kishner reduction is employed to introduce the methyl group.

-

Oxidation: The final step involves the oxidation of a primary alcohol to the desired carboxylic acid.

This multi-step synthesis highlights a common strategy for constructing complex tetrahydropyran-containing natural products.

Spectroscopic Characterization

Detailed spectroscopic data for the parent this compound is not available in a consolidated public database. However, characteristic spectral features can be inferred from data on closely related derivatives.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals in the δ 1.2-2.0 ppm range for the methylene protons of the THP ring. A multiplet between δ 3.4-4.0 ppm for the protons adjacent to the ring oxygen. A multiplet for the proton at the C2 position. Signals corresponding to the methylene protons of the acetic acid group. A broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Resonances for the methylene carbons of the THP ring typically between δ 20-40 ppm. A signal for the carbon adjacent to the ring oxygen (C6) around δ 60-70 ppm. A signal for the C2 carbon. A signal for the carboxylic acid carbonyl carbon above δ 170 ppm. |

| FTIR (cm⁻¹) | A broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹. A sharp C=O stretch from the carboxylic acid around 1700-1725 cm⁻¹. C-O stretching vibrations for the ether linkage in the THP ring around 1050-1150 cm⁻¹. |

| Mass Spec (m/z) | A molecular ion peak (M⁺) at approximately 144. Fragmentation patterns would likely involve the loss of the carboxylic acid group (M-45) and fragmentation of the tetrahydropyran ring. |

Applications in Drug Development

The tetrahydropyran ring is a key structural component in numerous biologically active compounds, including natural products and synthetic drugs.[4] Its presence can enhance metabolic stability and improve the pharmacokinetic profile of a drug candidate.

Derivatives of this compound have been investigated for a range of therapeutic applications. For example, benzimidazole derivatives bearing a tetrahydropyranyl residue have been evaluated for their antitumor and anti-HIV-1 activities.[5] While anti-HIV activity was not observed, some compounds demonstrated moderate antitumor activity and significant tracheal relaxant effects.[5]

The logical workflow for exploring the therapeutic potential of this core structure involves several key stages, from initial library synthesis to preclinical evaluation.

Caption: Drug discovery workflow utilizing the this compound scaffold.

Conclusion

This compound represents a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. This technical guide has summarized the key chemical and physical properties of this compound, outlined synthetic strategies, and provided a framework for its characterization and utilization in drug discovery programs. Further research into the direct synthesis and biological evaluation of the parent compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]

- 2. 2-(Tetrahydro-2H-pyran-2-yl)acetic acid | CymitQuimica [cymitquimica.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. medcraveonline.com [medcraveonline.com]

- 5. Synthesis and biological investigations of 2-(tetrahydropyran-2'-yl) and 2-(tetrahydrofuran-2'-yl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Biological Activity of (Tetrahydro-pyran-2-yl)-acetic acid: A Review of Current Scientific Knowledge

An in-depth review of publicly available scientific literature reveals a significant gap in the understanding of the core biological activity of (Tetrahydro-pyran-2-yl)-acetic acid. While the tetrahydropyran motif is a cornerstone in the architecture of numerous biologically active compounds, the parent molecule, this compound, primarily serves as a chiral building block in organic synthesis. Direct studies on its specific pharmacological effects, mechanism of action, and potential therapeutic targets are notably absent from the current body of scientific research.

The tetrahydropyran (THP) ring is a prevalent structural feature in a vast array of natural products and synthetic molecules with significant biological and pharmacological properties.[1] This six-membered heterocyclic scaffold is a key component in compounds demonstrating a wide spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][3][4] However, the biological activity of these complex molecules arises from the intricate interplay of the entire structure, not solely from the tetrahydropyran core.

This compound, in its own right, is recognized in the scientific community predominantly for its utility in synthetic chemistry.[5] Numerous research articles detail the stereoselective synthesis of its various isomers, highlighting its role as a valuable precursor for the total synthesis of complex natural products, such as the civet constituent (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid.[1] The focus of these studies remains on the chemical transformations and synthetic strategies rather than the intrinsic biological effects of the starting material.

While the broader class of tetrahydropyran derivatives has been the subject of extensive biological investigation, this research has concentrated on more complex analogues. For instance, derivatives incorporating amino acid moieties or those integrated into larger pharmacologically active scaffolds have been explored.[6] These studies, however, do not provide data that can be directly extrapolated to the core biological activity of the unsubstituted this compound.

A comprehensive search for quantitative biological data, such as IC50 or EC50 values, detailed experimental protocols for biological assays, and associated signaling pathways for this compound yielded no specific results. The existing literature does not contain reports of bioactivity screening or pharmacological profiling of this particular compound.

References

- 1. medcraveonline.com [medcraveonline.com]

- 2. wjpsonline.com [wjpsonline.com]

- 3. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy (Tetrahydro-2H-pyran-2-ylmethoxy)acetic acid | 876716-61-9 [smolecule.com]

- 6. medchemexpress.com [medchemexpress.com]

In-Silico Analysis of (Tetrahydro-pyran-2-yl)-acetic acid: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Tetrahydro-pyran-2-yl)-acetic acid is a chiral building block utilized in organic synthesis for the development of enantiomerically pure compounds with specific biological activities.[1] This technical guide provides a comprehensive overview of a proposed computational methodology to elucidate the structural, electronic, and potential biological interaction properties of this compound. The following sections detail hypothetical protocols and expected outcomes from conformational analysis, quantum chemical calculations, and molecular docking studies. All quantitative data are presented in structured tables, and key workflows are visualized using diagrams to facilitate understanding.

Introduction

The tetrahydropyran (THP) ring is a prevalent scaffold in numerous natural products and pharmacologically active compounds.[2] Its saturated, heterocyclic structure can influence molecular conformation, solubility, and metabolic stability. This compound, as a derivative, combines this important ring system with a carboxylic acid moiety, a functional group critical for interactions with biological targets.[3] Computational chemistry and molecular modeling offer powerful tools to investigate the intrinsic properties of such molecules at an atomic level, providing insights that can guide synthetic efforts and drug discovery programs.[4]

This whitepaper outlines a theoretical framework for the computational analysis of this compound. The proposed studies aim to:

-

Determine the stable three-dimensional conformations of the molecule.

-

Characterize its electronic properties to understand its reactivity.

-

Predict its potential binding affinity and interaction modes with a hypothetical biological target.

The methodologies and hypothetical results presented herein serve as a comprehensive guide for researchers intending to perform similar in-silico analyses.

Proposed Computational Methodologies

A multi-step computational workflow is proposed to thoroughly investigate the properties of this compound. This workflow encompasses conformational searching, quantum mechanical calculations, and molecular docking simulations.

References

Methodological & Application

The Synthetic Utility of (Tetrahydro-pyran-2-yl)-acetic acid: A Guide for Researchers

(Tetrahydro-pyran-2-yl)-acetic acid is a versatile building block in organic synthesis, valued for its robust cyclic ether moiety and a readily transformable carboxylic acid handle. This document provides detailed application notes and experimental protocols for its use in key synthetic transformations, including esterification, amide bond formation, and reduction. These reactions enable the incorporation of the tetrahydropyran motif into a wide range of molecular architectures, a feature often sought in the development of novel therapeutics and other functional molecules.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₃ | |

| Molecular Weight | 144.17 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 55-57 °C | |

| Boiling Point | 110-112 °C at 2 mmHg |

Application Notes

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties such as increased solubility and metabolic stability. The acetic acid side chain of this compound serves as a convenient point of attachment for diversification, allowing for the synthesis of esters, amides, and alcohols, which can act as key intermediates or final products in a synthetic campaign.

Esterification: The carboxylic acid can be readily converted to a variety of esters through standard acid-catalyzed esterification (e.g., Fischer esterification) or by using coupling agents. These esters can be utilized as protecting groups, prodrugs, or as intermediates for further transformations such as Claisen condensations.

Amide Bond Formation: Coupling of this compound with a diverse range of primary and secondary amines is a straightforward approach to generate novel amides. These amides are of significant interest in drug discovery as they can mimic peptide bonds and participate in hydrogen bonding interactions with biological targets. Standard peptide coupling reagents such as HATU or EDC/HOBt can be employed for efficient amide bond formation.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(Tetrahydro-pyran-2-yl)-ethanol. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LAH). The resulting alcohol can then be used in a variety of subsequent reactions, including etherification, oxidation to the corresponding aldehyde, or conversion to leaving groups for nucleophilic substitution.

Key Synthetic Transformations

A schematic overview of the key synthetic transformations of this compound is presented below.

Figure 1. Key synthetic transformations of this compound.

Experimental Protocols

Esterification: Synthesis of Methyl (Tetrahydro-pyran-2-yl)-acetate

This protocol describes the synthesis of the methyl ester via a Fischer esterification reaction.

Reaction Scheme:

Materials:

-

This compound (1.0 eq)

-

Methanol (large excess, as solvent)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Diethyl ether

Procedure:

-

To a solution of this compound in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

Quantitative Data (Representative):

| Reactant | Product | Catalyst | Solvent | Time (h) | Yield (%) |

| (2,6,6-trimethyltetrahydropyran-2-yl)acetic acid | Methyl (2,6,6-trimethyltetrahydropyran-2-yl)acetate | I₂ | Methanol | - | - |

Note: Specific yield for the parent compound was not found in the searched literature. The data provided is for a structurally related compound.[1]

Amide Coupling: Synthesis of N-Benzyl-2-(tetrahydro-pyran-2-yl)-acetamide

This protocol outlines the synthesis of an amide derivative using a standard peptide coupling agent.

Reaction Scheme:

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (2.5 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

1M HCl solution

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

Dissolve this compound and HATU in anhydrous DCM or DMF.

-

Add DIPEA to the mixture and stir for 5 minutes at room temperature.

-

Add benzylamine to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Quantitative Data (Representative):

| Carboxylic Acid | Amine | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |

| Various Carboxylic Acids | Benzylamine | HATU | DIPEA | - | - | >80 |

Note: Specific yield for the coupling of this compound was not found in the searched literature. The data provided is a general representation for HATU-mediated couplings.

Reduction: Synthesis of 2-(Tetrahydro-pyran-2-yl)-ethanol

This protocol describes the reduction of the carboxylic acid to the corresponding primary alcohol using lithium aluminum hydride.

Reaction Scheme:

Materials:

-

This compound (1.0 eq)

-

Lithium Aluminum Hydride (LAH) (excess)

-

Anhydrous Tetrahydrofuran (THF)

-

Water

-

15% NaOH solution

-

Anhydrous Sodium Sulfate

-

Diethyl ether

Procedure:

-

Caution: LAH reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).

-

To a suspension of LAH in anhydrous THF at 0 °C, slowly add a solution of this compound in anhydrous THF.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential slow addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

-

Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake with diethyl ether.

-

Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol.

-

Purify the product by distillation or column chromatography if necessary.

Quantitative Data (Representative):

| Carboxylic Acid | Reducing Agent | Solvent | Time (h) | Yield (%) |

| (2,6,6-trimethyltetrahydropyran-2-yl)acetic acid | - | - | - | - |

Note: A specific protocol with yield for the reduction of the parent this compound was not found in the searched literature. The reduction of a similar compound has been reported, but without detailed experimental data.[1]

Logical Workflow for Synthesis of Derivatives

The following diagram illustrates the logical workflow for the synthesis of various derivatives starting from this compound.

Figure 2. Synthetic workflow from this compound.

References

Application Notes and Protocols for the Tetrahydropyranyl (THP) Protecting Group

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Initial Clarification: The topic "(Tetrahydro-pyran-2-yl)-acetic acid as a protecting group" suggests a potential misunderstanding in nomenclature. This compound is a distinct molecule and is not typically employed as a protecting group. The widely used protecting group is the tetrahydropyranyl (THP) group , which is introduced to protect functional groups like alcohols and carboxylic acids. This document will focus on the application of the THP group for the protection of these functionalities.

The tetrahydropyranyl (THP) group is a widely utilized protecting group in organic synthesis, particularly for alcohols.[1][2] Its popularity stems from its low cost, ease of introduction, and general stability under a variety of non-acidic reaction conditions.[1][2][3] This makes it a valuable tool in multi-step syntheses where sensitive hydroxyl or carboxyl groups need to be masked.

Key Features of the THP Protecting Group:

-

Ease of Introduction: The THP group is readily introduced by reacting an alcohol or carboxylic acid with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.[3][4]

-

Stability: THP ethers are stable to strongly basic conditions, organometallic reagents (e.g., Grignard and organolithium reagents), hydrides, and various oxidizing and reducing agents.

-

Mild Deprotection: The THP group is easily removed under mild acidic conditions.[5]

-

Solubility: The introduction of a THP group can enhance the solubility of a molecule in organic solvents.[1][2][3]

-

Chirality Consideration: A notable drawback is the creation of a new stereocenter upon reaction with a chiral alcohol, which can lead to a mixture of diastereomers.

Application in Protecting Alcohols

The protection of alcohols as THP ethers is a robust and common practice in organic synthesis. This transformation converts the nucleophilic and acidic alcohol into a more stable acetal, preventing unwanted side reactions.

Experimental Protocol: Tetrahydropyranylation of a Primary Alcohol

This protocol describes a general procedure for the protection of a primary alcohol using dihydropyran (DHP) and a catalytic amount of p-toluenesulfonic acid (PTSA).

Materials:

-

Primary alcohol

-

3,4-Dihydro-2H-pyran (DHP)

-

p-Toluenesulfonic acid monohydrate (PTSA)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve the primary alcohol (1.0 equiv) in anhydrous dichloromethane.

-

To this solution, add 3,4-dihydro-2H-pyran (1.5 equiv).[5]

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 equiv).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the resulting THP ether by column chromatography on silica gel if necessary.

Application in Protecting Carboxylic Acids

While the THP group is more commonly used for alcohols, it can also protect carboxylic acids, forming a THP ester. However, it's important to note that THP esters are generally more labile than THP ethers and can be unstable to aqueous work-up and silica gel chromatography.[3] Despite this, their formation and subsequent cleavage under specific conditions can be synthetically useful.

Experimental Protocol: THP Protection of a Carboxylic Acid

This protocol outlines the protection of a carboxylic acid using DHP and a catalytic amount of PTSA.

Materials:

-

Carboxylic acid (e.g., an N-protected amino acid)

-

3,4-Dihydro-2H-pyran (DHP)

-

p-Toluenesulfonic acid monohydrate (PTSA)

-

Anhydrous dichloromethane (DCM)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve the carboxylic acid (1.0 equiv) in anhydrous dichloromethane.

-

Add 3,4-dihydro-2H-pyran (1.5 equiv) to the solution.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equiv).[3]

-

Stir the reaction at room temperature for 10-30 minutes.[3]

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture directly under reduced pressure. Avoid aqueous work-up to prevent premature deprotection.[3]

-

The crude THP ester can be used in the next step without further purification. If purification is necessary, it should be done with caution, as the THP ester is sensitive to silica gel.[3]

Deprotection Protocols

The removal of the THP group is typically achieved under mild acidic conditions.

Experimental Protocol: Acid-Catalyzed Deprotection of a THP Ether

Materials:

-

THP-protected alcohol

-

Acetic acid

-

Tetrahydrofuran (THF)

-

Water

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Dissolve the THP-protected alcohol in a mixture of acetic acid, THF, and water (e.g., a 3:1:1 ratio).

-

Stir the reaction at room temperature or gently heat to 40-50 °C.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, carefully neutralize the mixture with saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the deprotected alcohol by column chromatography if necessary.

Data Presentation

Table 1: Representative Conditions for THP Protection of Alcohols

| Substrate | Catalyst | Solvent | Time | Yield (%) | Reference |

| Primary Alcohol | PTSA | DCM | 30 min | >95 | [5] |

| Secondary Alcohol | PPTS | DCM | 2 h | ~90 | [6] |

| Phenol | Bismuth Triflate | Solvent-free | 15 min | 98 | [7] |

| Hindered Alcohol | N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea | Dichloromethane | 12 h | 95 | [7] |

Table 2: Representative Conditions for THP Deprotection

| Substrate Type | Reagent(s) | Solvent | Temperature | Time | Yield (%) | Reference |

| THP Ether | Acetic Acid/THF/H₂O | THF/Water | Room Temp. | 2-6 h | >90 | [5] |